molecular formula C15H17NO4S B5850915 N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5850915
M. Wt: 307.4 g/mol
InChI Key: MXQLAGJOFFRICK-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide, also known as NDMA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. NDMA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.

Mechanism of Action

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a relatively low toxicity compared to other sulfonamide compounds. However, N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. One area of research is the development of new synthetic methods to improve the yield and purity of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Furthermore, the development of new formulations of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide that improve its stability and solubility could also be an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in vivo could provide valuable insights into its therapeutic potential.

Synthesis Methods

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 4-amino-2,3-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide in its pure form.

Scientific Research Applications

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10-11(2)15(17)9-8-14(10)16-21(18,19)13-6-4-12(20-3)5-7-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQLAGJOFFRICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6627608

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